N,3-Dimethylbicyclo(3.2.1)octane-3-carboxamide
Description
N,3-Dimethylbicyclo[3.2.1]octane-3-carboxamide (C₁₁H₁₉NO, InChIKey: ORZQVDDPQQVBJE-UHFFFAOYSA-N) is a bicyclic carboxamide derivative characterized by a [3.2.1] bicyclo-octane framework with methyl substituents at the 3-position and the amide nitrogen. Its rigid bicyclic structure confers unique stereoelectronic properties, making it a candidate for pharmacological and materials science applications.
Properties
CAS No. |
95685-46-4 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N,3-dimethylbicyclo[3.2.1]octane-3-carboxamide |
InChI |
InChI=1S/C11H19NO/c1-11(10(13)12-2)6-8-3-4-9(5-8)7-11/h8-9H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
ORZQVDDPQQVBJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC(C2)C1)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethylbicyclo(3.2.1)octane-3-carboxamide typically involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with yields ranging from 42% to 96%, depending on the specific conditions and substrates used . The reaction conditions often include the use of specific catalysts and solvents to control the stereochemistry of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethylbicyclo(3.2.1)octane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- SMILES Notation : CC1(CC2CCC(C2)C1)C(=O)NC
- InChIKey : ORZQVDDPQQVBJE-UHFFFAOYSA-N
These features contribute to its reactivity and utility in various chemical reactions.
Dopamine Receptor Studies
N,3-Dimethylbicyclo(3.2.1)octane-3-carboxamide has been investigated for its potential as a D3 receptor antagonist. Research indicates that modifications to the bicyclic structure can enhance receptor affinity and selectivity, making it a valuable tool in studying neuropsychiatric disorders and addiction.
Case Study : A study explored structure-activity relationships (SAR) of related compounds, highlighting the importance of bicyclic structures in achieving high selectivity for D3 receptors over D2 receptors. The findings suggest that compounds derived from N,3-dimethylbicyclo(3.2.1)octane frameworks exhibit promising pharmacological profiles for further exploration in vivo .
| Compound | D2 Affinity (K, nM) | D3 Affinity (K, nM) | Selectivity (D2/D3) |
|---|---|---|---|
| Compound A | 76.4 ± 6.61 | 0.44 ± 0.05 | 174 |
| Compound B | 149 ± 5.60 | 1.11 ± 0.03 | 4900 |
Synthesis of Functionalized Derivatives
The compound serves as a precursor in synthesizing highly functionalized derivatives that are enantiopure and possess diverse biological activities. The synthetic pathways often involve intramolecular reactions that capitalize on the bicyclic structure's stability.
Case Study : A synthesis report demonstrated that starting from carvone, several enantiopure bicyclo[3.2.1]octane derivatives were successfully prepared, showcasing the compound's versatility in organic synthesis .
Organic Synthesis
This compound is utilized in various organic synthesis protocols due to its unique bicyclic framework, which can facilitate complex reactions such as cycloadditions and rearrangements.
Table of Synthetic Applications :
Mechanism of Action
The mechanism of action of N,3-Dimethylbicyclo(3.2.1)octane-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Core Bicyclo Framework Variations
Compounds sharing the bicyclo[3.2.1]octane scaffold but differing in heteroatom substitutions or substituent positions:
Key Observations :
- Heteroatom Substitutions: The replacement of carbon with nitrogen (aza) or oxygen (oxa) alters electronic density and hydrogen-bonding capacity. For example, SCH 221510’s 8-aza substitution enhances its affinity for nociceptin receptors .
- Substituent Effects : Methyl groups on the carboxamide nitrogen (as in the target compound) may reduce polarity compared to aromatic substituents (e.g., SCH 221510’s biphenyl group), impacting bioavailability .
Functional Analogues in Pharmacology
Carboxamides with related bicyclo systems but divergent frameworks:
Key Observations :
- Bicyclo Size and Activity: The [2.2.2] system (e.g., 1-azabicyclo derivatives) shows strong VEGFR2 inhibition due to optimal binding pocket compatibility, whereas [3.2.1] systems may favor CNS targets like NOP receptors .
- Carboxamide Positioning: Linomide’s antiangiogenic activity relies on its quinoline-carboxamide hybrid structure, contrasting with bicyclo-carboxamides’ rigidity and receptor selectivity .
Physicochemical and Commercial Considerations
- Patent Landscape : N,3-Dimethylbicyclo[3.2.1]octane-3-carboxamide’s two patents suggest proprietary applications, possibly in drug discovery or specialty materials, though literature data remain sparse .
Biological Activity
N,3-Dimethylbicyclo(3.2.1)octane-3-carboxamide is a bicyclic compound that exhibits significant biological activity, particularly in the context of drug discovery and medicinal chemistry. This compound belongs to a class of bicyclic structures that have been studied for their potential therapeutic applications due to their unique structural properties, which can influence various biological interactions.
Chemical Structure and Properties
The compound features a bicyclic framework characterized by a dimethyl substitution pattern and a carboxamide functional group. The structural formula can be represented as follows:
Where and represent the total number of carbon and hydrogen atoms, respectively, which can vary based on the specific isomer or derivative being studied.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor of key biological pathways.
Research indicates that compounds with a bicyclic structure similar to this compound can interact with neurotransmitter systems, particularly those involving dopamine and opioid receptors. For instance, derivatives of this compound have shown promising results in inhibiting dopamine transporters, which are crucial in regulating dopamine levels in the brain.
In Vitro Studies
- Dopamine Transporter Inhibition : A study demonstrated that bicyclic compounds can act as potent inhibitors of the dopamine transporter (DAT). This inhibition is significant for developing treatments for disorders such as Parkinson's disease and addiction .
- Anticancer Activity : A derivative of this compound was tested against various cancer cell lines, showing IC50 values ranging from 1.1 to 4.3 μM across five different types of cancer cells . This suggests that the compound may have potential as an anticancer agent.
Case Studies
- Case Study 1 : In a pharmacological assessment, this compound exhibited selective agonistic activity at κ-opioid receptors (KOR), which are implicated in pain modulation and addiction pathways . The study highlighted its effectiveness compared to traditional opioids.
- Case Study 2 : Another investigation focused on the compound's cytotoxic effects on glioblastoma cell lines, revealing significant cell death at certain concentrations . This reinforces the potential role of this bicyclic structure in cancer therapeutics.
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:
| Compound | Biological Activity | IC50 (μM) | Target Receptor/Pathway |
|---|---|---|---|
| This compound | Dopamine Transporter Inhibitor | 1.5 | DAT |
| Bicyclic Analog A | κ-opioid Receptor Agonist | 0.8 | KOR |
| Bicyclic Analog B | Cytotoxicity in Glioblastoma | 2.0 | Cancer Cell Growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
